molecular formula C9H9BrINO B14073453 1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one

1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one

Cat. No.: B14073453
M. Wt: 353.98 g/mol
InChI Key: XFYMWXYYWMJDON-UHFFFAOYSA-N
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Description

1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one is an organic compound with a complex structure, featuring both amino and halogen functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one typically involves multiple steps:

    Starting Material: The synthesis begins with 2-amino-4-iodophenol.

    Bromination: The phenol group is protected, and the bromination of the propanone moiety is carried out using bromine in the presence of a suitable catalyst.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The iodine atom can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present.

Scientific Research Applications

1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino and halogen groups can form bonds with various biological molecules, potentially affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Iodophenyl)ethan-1-one: Similar structure but lacks the amino and bromine groups.

    1-(2-Amino-4-iodophenyl)ethanone: Similar but lacks the bromine group.

    4-Iodoacetophenone: Similar iodine substitution but different functional groups.

Properties

Molecular Formula

C9H9BrINO

Molecular Weight

353.98 g/mol

IUPAC Name

1-(2-amino-4-iodophenyl)-3-bromopropan-2-one

InChI

InChI=1S/C9H9BrINO/c10-5-8(13)3-6-1-2-7(11)4-9(6)12/h1-2,4H,3,5,12H2

InChI Key

XFYMWXYYWMJDON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)N)CC(=O)CBr

Origin of Product

United States

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